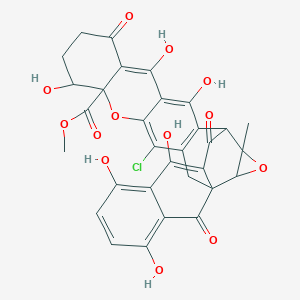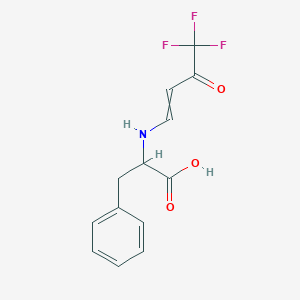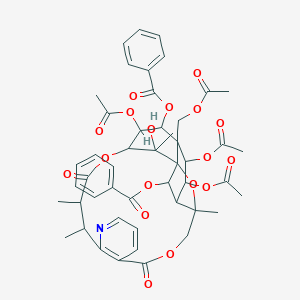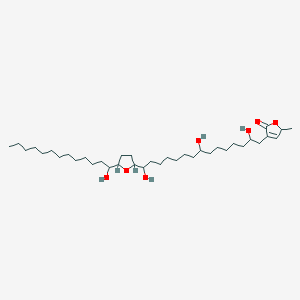
Annomutacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Annomutacin belongs to the class of organic compounds known as annonaceous acetogenins . These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone .
Applications De Recherche Scientifique
Annomutacin in Cancer Research
Annomutacin and related compounds have garnered significant interest due to their cytotoxic properties, primarily in cancer research. A study on Caribbean Soursop (Annona Muricata) indicated the presence of Annomutacin in the seeds. This compound, along with others like cis-Annomontacin and annomuricatin, showed notable cytotoxic (anti-tumor) properties, making them of great interest for potential anti-cancer applications (Bridgemohan, Mohammed, & Bridgemohan, 2015).
Additionally, another study emphasized the chemopreventive properties of Annona muricata leaves, highlighting the role of compounds like Annomuricin E in inhibiting the growth of colon cancer cells (HT-29). The study provided evidence for the apoptotic (cell death inducing) and cell cycle arresting effects of Annomuricin E, showcasing its potential in cancer treatment (Zorofchian Moghadamtousi et al., 2015).
Antiviral Potential of Annomutacin
Interestingly, recent research has also explored the potential antiviral applications of Annona muricata Acetogenins, including Annomutacin. A study evaluated these compounds for their potential anti-SARS-CoV-2 activity. The in silico analysis suggested promising binding affinities of these Acetogenins to the SARS-CoV-2 spike protein, indicating a potential pathway for plant-based drug development against COVID-19 (Prasad et al., 2021).
Propriétés
Numéro CAS |
137550-92-6 |
|---|---|
Nom du produit |
Annomutacin |
Formule moléculaire |
C11H9FN2OS |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
2-methyl-4-[2,8,15-trihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-11-18-23-33(40)35-25-26-36(44-35)34(41)24-19-13-12-15-20-31(38)21-16-14-17-22-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3 |
Clé InChI |
ALYPJDVVTYTPDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Autres numéros CAS |
170900-29-5 |
Synonymes |
annomontacin cis-annomontacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
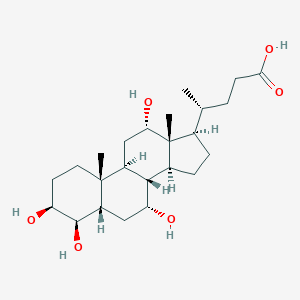
![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)
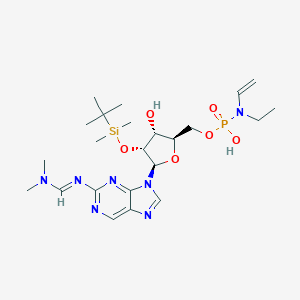
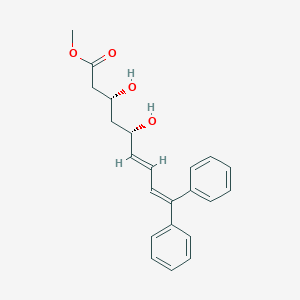
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
